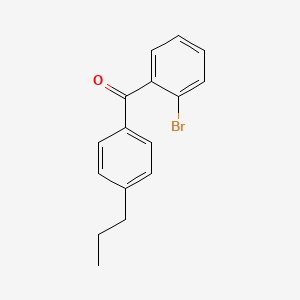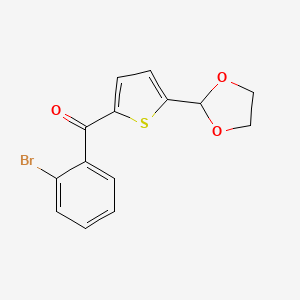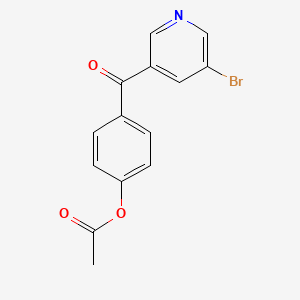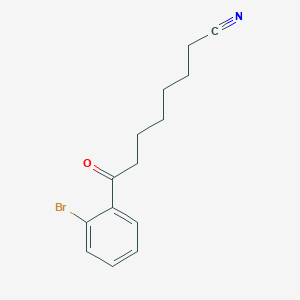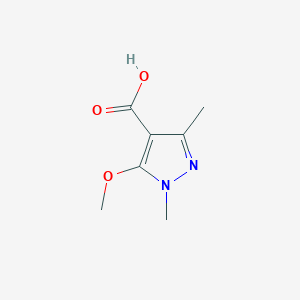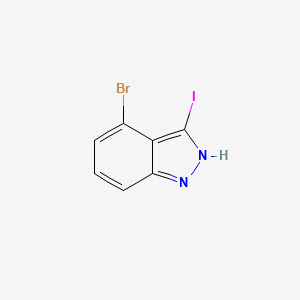
4-Bromo-3-yodo-1H-indazol
Descripción general
Descripción
4-Bromo-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
4-Bromo-3-yodo-1H-indazol: ha mostrado promesa en el desarrollo de agentes anticancerígenos. Su motivo estructural se encuentra en compuestos que inhiben vías clave involucradas en la proliferación de células cancerosas, como las vías RAS/RAF/MEK/ERK y PI3K/AKT/PTEN/MTOR . Estas vías son esenciales para la división y supervivencia celular, y su desregulación es una característica distintiva de muchos tipos de cáncer.
Agentes Antiinflamatorios y Antibacterianos
Los derivados del indazol, incluido This compound, son conocidos por poseer propiedades antiinflamatorias y antibacterianas . Se pueden sintetizar mediante diversos métodos, incluidas reacciones catalizadas por metales de transición, y tienen aplicaciones potenciales en el tratamiento de enfermedades donde la inflamación y las infecciones bacterianas son prevalentes.
Efectos Antidepresivos e Hipertensivos
El núcleo de indazol es una característica común en moléculas con efectos antidepresivos e hipertensivos . Mediante la modificación del núcleo de indazol, los investigadores pueden desarrollar nuevos fármacos que se dirigen a receptores o enzimas específicos involucrados en la regulación del estado de ánimo y el control de la presión arterial.
Agentes Neuroprotectores
Algunos derivados del indazol exhiben propiedades neuroprotectoras, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas . La capacidad de modular las vías de supervivencia neuronal convierte a This compound en un andamiaje valioso para desarrollar fármacos destinados a proteger las células nerviosas.
Propiedades Antioxidantes
Los compuestos de indazol se han evaluado por su actividad antioxidante, la cual es crucial para combatir enfermedades relacionadas con el estrés oxidativo . Los sustituyentes bromo y yodo en el anillo de indazol pueden mejorar estas propiedades, haciéndolos adecuados para una mayor investigación como antioxidantes potenciales.
Actividades Antivirales y Antitumorales
La investigación ha indicado que los derivados del indazol pueden tener actividades antivirales y antitumorales significativas . Estas actividades son particularmente importantes en la búsqueda de nuevos tratamientos para infecciones virales y cáncer, donde la resistencia a los medicamentos existentes es una preocupación creciente.
Inhibición Enzimática
Los indazoles son conocidos por actuar como inhibidores selectivos de enzimas como la fosfoinositida 3-quinasa δ, lo que tiene implicaciones para el tratamiento de enfermedades respiratorias . La especificidad de This compound para ciertas enzimas se puede aprovechar para desarrollar terapias dirigidas.
Química Sintética
En química sintética, This compound sirve como un bloque de construcción versátil para la construcción de arquitecturas moleculares complejas . Su reactividad permite la introducción de varios grupos funcionales, facilitando la síntesis de una amplia gama de compuestos heterocíclicos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-3-iodo-1H-indazole is a heterocyclic compound that has been found to primarily target the respiratory system . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules . The specific interaction of 4-Bromo-3-iodo-1H-indazole with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Indazole-containing compounds can affect various biochemical pathways. For example, they can inhibit phosphoinositide 3-kinase δ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By inhibiting this enzyme, 4-Bromo-3-iodo-1H-indazole could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of 4-Bromo-3-iodo-1H-indazole’s action depend on its specific targets and mode of action. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death in targeted cells . .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-iodo-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of 4-Bromo-3-iodo-1H-indazole with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it may act as an inhibitor for certain kinases, thereby modulating phosphorylation events that are essential for cell signaling and function .
Cellular Effects
The effects of 4-Bromo-3-iodo-1H-indazole on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and cell cycle arrest. It influences cell signaling pathways such as the p53/MDM2 pathway, which is critical for regulating cell growth and apoptosis . Additionally, 4-Bromo-3-iodo-1H-indazole affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-iodo-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to kinases may prevent the phosphorylation of target proteins, thereby altering downstream signaling events . Furthermore, 4-Bromo-3-iodo-1H-indazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-iodo-1H-indazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors such as light and temperature . Long-term exposure to 4-Bromo-3-iodo-1H-indazole in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-iodo-1H-indazole in animal models vary with different dosages. At lower doses, it may exhibit therapeutic effects such as tumor growth inhibition without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
4-Bromo-3-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety profile of 4-Bromo-3-iodo-1H-indazole in therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-iodo-1H-indazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects.
Subcellular Localization
The subcellular localization of 4-Bromo-3-iodo-1H-indazole is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA and transcription factors, or to the cytoplasm where it can modulate signaling pathways and enzyme activity.
Propiedades
IUPAC Name |
4-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646265 | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-72-2 | |
| Record name | 4-Bromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


